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CAS No.: 135669-49-7

Cat. No.: B1178325

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing scientific literature on

the cytotoxicity of leachables from Transbond XT, a widely used orthodontic adhesive. The

document summarizes quantitative data from various studies, details the experimental

protocols used, and visualizes key experimental workflows and the general mechanism of

cytotoxicity.

Introduction
Transbond XT is a methacrylate-based composite resin used for bonding orthodontic brackets

to enamel.[1] While it offers excellent mechanical properties for clinical applications, concerns

have been raised regarding the biocompatibility of its leachable components.[2] Incompletely

polymerized monomers and other substances can be released into the oral environment,

potentially leading to adverse biological effects on surrounding tissues.[3][4] This guide

synthesizes the findings from multiple in vitro and in vivo studies to provide a detailed

understanding of the cytotoxic and genotoxic potential of Transbond XT leachables.
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The primary leachable components from methacrylate-based resins like Transbond XT include

monomers such as bisphenol A-glycidyl dimethacrylate (Bis-GMA), triethylene glycol

dimethacrylate (TEGDMA), and bisphenol A-ethoxylate dimethacrylate (Bis-EMA).[5][6] The

release of these residual monomers is considered a primary cause of cytotoxic reactions.[5]

Quantitative Data on Cytotoxicity and Genotoxicity
The cytotoxicity of Transbond XT leachables has been evaluated using various cell lines and

assays. The following tables summarize the quantitative findings from several key studies.

Table 1: Cell Viability and Cytotoxicity Assays
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Study (Year) Cell Line Assay Exposure Time Key Findings

Malkoc et al.

(2010)[7]
L929 fibroblasts MTT 24 hours

Transbond XT

showed

significant

cytotoxicity

compared to the

control group.[7]

Willmann et al.

(2020)[8][9]

Human gingival

fibroblasts
XTT 24 hours

A concentration-

dependent

reduction in cell

viability was

observed.[8][9]

Annousheh et al.

(2020)[6]
Not specified

Cell viability

assay
Not specified

Cell viability was

86%.[6]

Pithon et al.

(2015)[3][10]

Rat

subcutaneous

tissue (in vivo)

Histological

analysis

7, 15, and 30

days

At day 15,

severe

inflammation was

observed. At day

30, a more

expressive

mononuclear

inflammatory

infiltrate was

noted compared

to other groups,

indicating the

worst

biocompatibility

among the tested

adhesives.[3][10]

[11]
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Eliades et al.

(2009)[12]

Reconstructed

human oral

epithelium

(RHOE)

LDH Not specified

The LDH assay

revealed a mean

viability value of

2.67 for

Transbond XT

primer, indicating

acute toxicity.[12]

Malkoc et al.

(2010)[13]
L929 fibroblasts Not specified Not specified

Transbond XT

was found to be

cytotoxic (87%

cell survival).[13]

Ahrari et al.

(2012)[14]

Human oral

fibroblasts
MTT

1, 3, 5, and 7

days

After 1 day of

storage,

Transbond XT

was essentially

non-cytotoxic.

[14]

Table 2: Genotoxicity Assays
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Study (Year) Cell Line Assay Exposure Time Key Findings

Ravi et al. (2013)

[15]

Human

lymphocytes
Comet assay 24 hours

A significant

increase in tail

length and

percentage of

DNA in the tail

was observed

compared to

normal

lymphocytes.[15]

Willmann et al.

(2020)[8][9]

Human gingival

fibroblasts
γH2AX assay 6 hours

A concentration-

dependent

increase in H2AX

phosphorylation

was detected,

indicating the

induction of DNA

damage.[8][9]

Jagdish et al.

(2013)[16]

Human

peripheral blood

lymphocytes

Comet assay 24 hours

No significant

effect on the

percentage of

DNA tail and tail

length was

observed.[16]

Table 3: Monomer Release
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Study (Year) Monomer Concentration Key Findings

Annousheh et al.

(2020)[6]
BPA Not detected

No Bisphenol A (BPA)

was detected in the

leachates.[6]

Turgut et al. (2022)[4]
UDMA, TEGDMA,

BisGMA
Not specified

Transbond XT

released the least

residual monomer

compared to other

tested systems.[4]

Pseiner et al. (2015)

[17]
TEGDMA 13.12 µg/mL

A greater release of

TEGDMA was

observed with

Transbond LR (31.7

µg/mL) than with

Transbond XT.[17]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following sections describe the experimental protocols from the cited studies.

MTT Assay (Malkoc et al., 2010)[7]

Sample Preparation: The orthodontic composites were prepared and extracted in 3 mL of

Basal Medium Eagle (BME) with 10% newborn calf serum for 24 hours.

Cell Culture: L929 cells were plated at a density of 25,000 cells/mL in a 96-well dish and

incubated for 24 hours at 37°C, 5% CO₂, and 95% air.

Exposure: The incubation medium was replaced with the medium in which the samples

were stored, and the cells were incubated for another 24 hours.

MTT Assay: The cell mitochondrial activity was evaluated by the methyl tetrazolium (MTT)

test.
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XTT Assay (Willmann et al., 2020)[8][9]

Cell Culture: Human gingival fibroblasts were used.

Exposure: Cells were exposed to different concentrations of Transbond XT eluates for 24

hours.

XTT Assay: The XTT assay was utilized to determine the cytotoxicity.

In Vivo Biocompatibility (Pithon et al., 2015)[3][10][11]

Animal Model: Thirty male Wistar rats were used.

Implantation: Two cavities were created in the subcutaneous dorsum of each animal, and

a polyvinyl sponge soaked with 2 drops of Transbond XT was placed in each surgical

locus.

Analysis: Animals were sacrificed after 7, 15, and 30 days, and the tissues were analyzed

using an optical microscope to observe the inflammatory infiltrate.

Comet Assay (Ravi et al., 2013)[15]

Sample Preparation: Cured sterile individual masses of Transbond XT were immersed in

DMEM and left at 37°C for 24 hours.

Exposure: A volume of 200 μL of the extract medium was mixed with human peripheral

blood lymphocytes.

Comet Assay: The comet assay (single-cell gel electrophoresis) was performed to

evaluate DNA damage by measuring tail length and the percentage of DNA in the tail.

γH2AX Assay (Willmann et al., 2020)[8][9]

Cell Culture: Human gingival fibroblasts were used.

Exposure: Cells were exposed to cytotoxic dose ranges of the adhesives for 6 hours.
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γH2AX Assay: The assay was performed to explore the genotoxic potential by detecting

the phosphorylation of H2AX, a marker for DNA double-strand breaks.

Visualizations
The following diagrams illustrate the experimental workflows and the proposed mechanism of

cytotoxicity of Transbond XT leachables.
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Cell Exposure
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Experimental Workflow for In Vitro Cytotoxicity Assessment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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